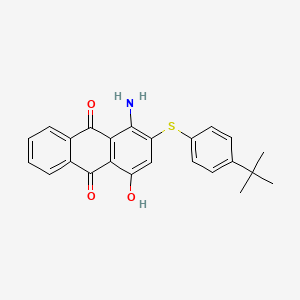
1,3-Cyclohexanediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-cyclohexane-1,3-diamine hydrochloride is an organic compound with the molecular formula C6H14N2·HCl. It is a derivative of cyclohexane, where two amino groups are attached to the 1 and 3 positions of the cyclohexane ring in a trans configuration. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Trans-cyclohexane-1,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dicyanocyclohexane in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting trans-cyclohexane-1,3-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of trans-cyclohexane-1,3-diamine hydrochloride often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Trans-cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, substituted cyclohexane derivatives, and various cyclohexane-based compounds with different functional groups.
科学的研究の応用
Trans-cyclohexane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Trans-cyclohexane-1,3-diamine hydrochloride is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of trans-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their structure and function. These interactions can lead to changes in cellular pathways and physiological processes, contributing to the compound’s effects in biological systems.
類似化合物との比較
Similar Compounds
Trans-1,2-diaminocyclohexane: Similar in structure but with amino groups at the 1 and 2 positions.
Trans-1,4-diaminocyclohexane: Has amino groups at the 1 and 4 positions.
Cis-1,3-diaminocyclohexane: The amino groups are in a cis configuration rather than trans.
Uniqueness
Trans-cyclohexane-1,3-diamine hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration affects the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications where other similar compounds may not be as effective.
特性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC名 |
(1R,3R)-cyclohexane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6-;/m1./s1 |
InChIキー |
MVUYVVKSXCLYSP-KGZKBUQUSA-N |
異性体SMILES |
C1C[C@H](C[C@@H](C1)N)N.Cl |
正規SMILES |
C1CC(CC(C1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


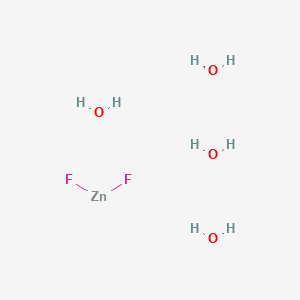
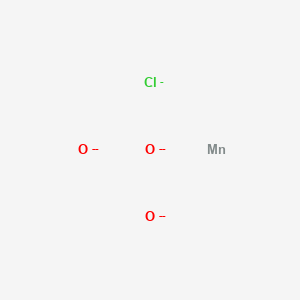
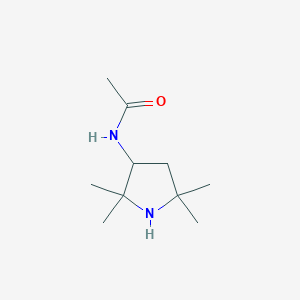
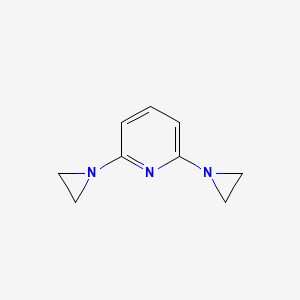
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
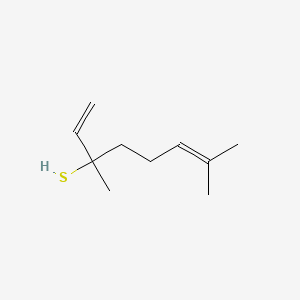
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
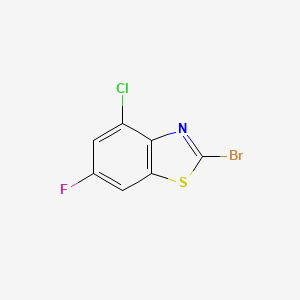
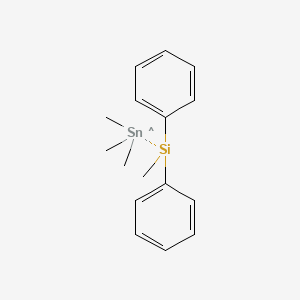
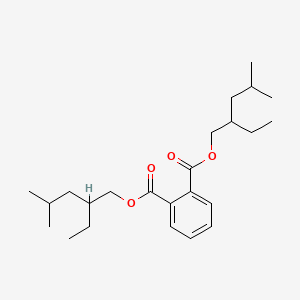
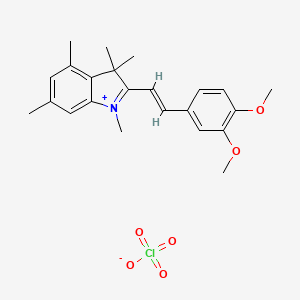
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
